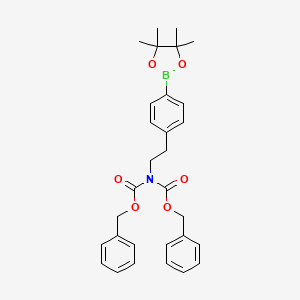
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester” is a chemical compound that plays a significant role in various scientific experiments. It is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Synthesis Analysis
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester” is C30H34BNO6 . The molecular weight is 515.41.Chemical Reactions Analysis
The compound is an electron-rich boronic acid ester that can also be used in protodeboronation . It may be used to synthesize 4- (2,2′ -bithiophen-5-yl)- 5-phenylpyrimidine for potential usage in the development of sensing devices for the detection of nitroaromatic explosives . It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 93-98 °C .Wissenschaftliche Forschungsanwendungen
Oxidation-Responsive Polymers
A study by Song et al. (2013) describes the synthesis of amphiphilic poly(amino ester)s, which can degrade in aqueous media via H2O2 oxidation. This process involves phenylboronic pinacol ester-containing diacrylate, hinting at the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in polymer degradation studies.
Phosphorescence Properties
Arylboronic esters, closely related to 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester, exhibit phosphorescence in solid state at room temperature, as reported by Shoji et al. (2017). This finding challenges the notion that heavy atoms are necessary for phosphorescent organic molecules.
H2O2-Cleavable Poly(ester-amide)s
Cui et al. (2017) demonstrate the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, indicating the role of similar compounds in creating responsive polymeric materials.
Hydrolysis at Physiological pH
Research by Achilli et al. (2013) focuses on the hydrolysis of phenylboronic pinacol esters at physiological pH, relevant for considering the stability of compounds like 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in biological environments.
Responsive Polymeric Micelles
Vrbata and Uchman (2018) report the synthesis of block copolymer micelles using phenylboronic ester, suggesting the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in drug delivery and responsive nanotechnology.
Fluorescent Sensor Development
Miho et al. (2021) developed a highly sensitive PET-type fluorescent sensor using anthracene-(aminomethyl)phenylboronic acid pinacol ester, which relates to the use of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in sensor technologies.
Suzuki Coupling Reactions
Chaumeil et al. (2002) explore the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions, indicating the potential of similar boronic esters in organic synthesis.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, the 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester) transfers its organic group to the transition metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which the 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester participates, involves two main biochemical pathways: oxidative addition and transmetalation . The downstream effects of these pathways result in the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and should be taken into account when considering its use in pharmacological applications .
Result of Action
The result of the action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Eigenschaften
IUPAC Name |
benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCPMZDHKHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

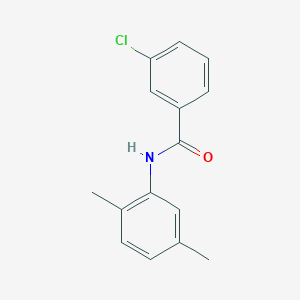

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)


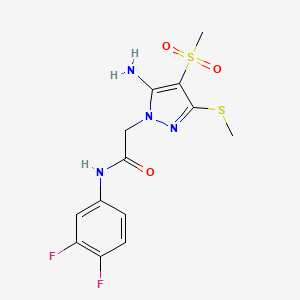


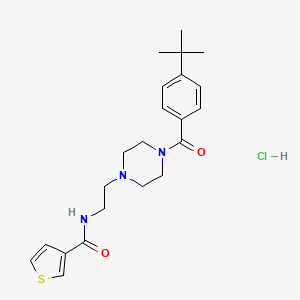
![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)
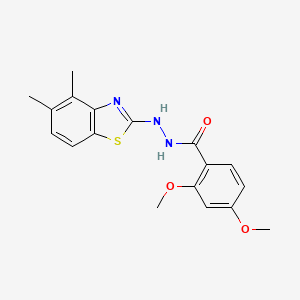
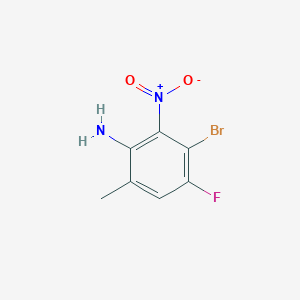
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)